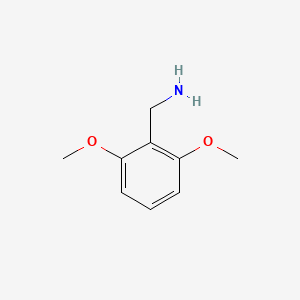

2,6-Dimethoxybenzylamine

Overview

Description

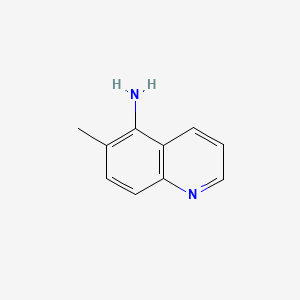

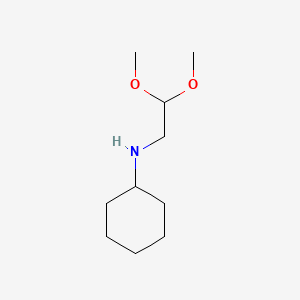

2,6-Dimethoxybenzylamine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protecting Groups in Organic Synthesis :

- 2,6-Dimethoxybenzyl esters, a derivative of 2,6-Dimethoxybenzylamine, have been used as oxidatively removable carboxy protecting groups in organic synthesis. This application is significant because these esters can be readily oxidized to generate the corresponding carboxylic acids, which is a crucial step in the synthesis of various organic compounds (Kim & Misco, 1985).

Synthesis of Oxazoles :

- A novel synthesis method using 2,4-dimethoxybenzylamine as an ammonia equivalent in tandem Ugi/Robinson-Gabriel sequence was developed for the concise synthesis of a series of 2,4,5-trisubstituted oxazoles. This method showcases the compound's utility in creating complex organic structures (Shaw, Xu, & Hulme, 2012).

Fluorescence Derivatization Reagent :

- 3,4-Dimethoxybenzylamine has been identified as a highly sensitive pre-column fluorescence derivatization reagent for determining serotonin in human plasma. This application is crucial in biochemical analyses and medical diagnostics (Ishida, Takada, & Yamaguchi, 1997).

Solid Phase Synthesis of Peptides :

- Acid-labile substituted benzylamine type anchoring linkages, including this compound derivatives, have been developed for solid-phase synthesis of peptide amides. This finding is significant for the synthesis of various peptides and proteins in medicinal chemistry (Shao, Li, & Voelter, 2009).

Electrochemical Sensing :

- The compound has been used in the electrochemical sensing of psychoactive substances, demonstrating its potential in forensic and drug detection applications (Souza et al., 2017).

Safety and Hazards

When handling 2,6-Dimethoxybenzylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKGMBAKVJAVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384193 | |

| Record name | 2,6-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-22-0 | |

| Record name | 2,6-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,6-dimethoxybenzylamine derivatives in solid-phase peptide synthesis, and how does their use benefit the process?

A: this compound derivatives, specifically 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine, can act as acid-labile anchoring linkages in solid-phase peptide synthesis. [] These linkages are attached to a solid resin, and the peptide chain is assembled on the linkage. The key advantage of these derivatives is their sensitivity to acidic conditions. After the peptide synthesis is complete, treatment with trifluoroacetic acid (TFA) cleaves the peptide from the resin at the linkage point, releasing the desired peptide with a C-terminal amide group. [] This is particularly beneficial for synthesizing peptides with C-terminal asparagine, which are prone to side reactions when traditional strong acid cleavage methods are used. []

Q2: Can you provide an example of how the effectiveness of this compound-based resins was demonstrated in the research?

A: The researchers successfully synthesized the peptide thymulin (FTS, pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn) using both 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine resins. [] They demonstrated that these resins facilitated the efficient attachment of Fmoc-protected amino acids and subsequent cleavage of the completed peptide in high purity using TFA. [] This example highlights the effectiveness of these resins in synthesizing C-terminal asparagine peptides using the Fmoc strategy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)